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Compound of Interest

Tetraphenylantimony(V)
Compound Name:
methoxide

Cat. No.: B088660

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for Tetraphenylantimony(V) methoxide. Due to the limited availability of directly published
spectra for this specific compound, this guide synthesizes information from closely related
organoantimony(V) compounds and fundamental spectroscopic principles to present a
predictive yet detailed analysis. This document is intended to serve as a valuable resource for
the identification, characterization, and quality control of Tetraphenylantimony(V) methoxide
and analogous structures in a research and development setting.

Introduction

Tetraphenylantimony(V) methoxide, with the chemical formula (CeHs)aSbOCHs3, is a
pentacoordinate organoantimony compound. The central antimony atom is in the +5 oxidation
state and is typically found in a trigonal bipyramidal geometry. The four phenyl groups and the
methoxide group constitute the ligands. Spectroscopic analysis is crucial for confirming the
structure and purity of this compound. This guide outlines the expected features in Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for
Tetraphenylantimony(V) methoxide. These values are derived from published data for
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analogous tetraphenylantimony(V) derivatives and general knowledge of organometallic
spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organometallic compounds
in solution.

Table 1: Predicted *H NMR Spectroscopic Data

Predicted .
. . s Coupling .
Protons Chemical Shift  Multiplicity Assignment
Constant (Hz)
(3, ppm)
Aromatic protons
Phenyl-H (ortho) 7.8-8.2 Multiplet closest to the
antimony center.
Aromatic protons
Phenyl-H (meta, )
72-7.6 Multiplet further from the
para) )
antimony center.
] ] Protons of the
Methoxide-H 3.5-4.0 Singlet

methoxy group.

Table 2: Predicted 3C NMR Spectroscopic Data
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Predicted Chemical Shift .
Carbon Assignment

(3, ppm)

Carbon atom of the phenyl ring

Phenyl-C (ipso) 140 - 145 ) )
directly bonded to antimony.
Carbon atoms at the ortho
Phenyl-C (ortho) 134 - 136 - )
positions of the phenyl rings.
Carbon atoms at the meta
Phenyl-C (meta) 128 - 130 - )
positions of the phenyl rings.
Carbon atom at the para
Phenyl-C (para) 130 - 132 N )
position of the phenyl rings.
] Carbon atom of the methoxy
Methoxide-C 50 - 55

group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule
through their characteristic vibrational frequencies.

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~—?) Vibration Type Assighment

Aromatic C-H stretching
3050 - 3080 C-H stretch vibrations of the phenyl

groups.

Aliphatic C-H stretching
2815 - 2950 C-H stretch vibrations of the methoxy

group.

Aromatic C=C stretching
1430 - 1440 C=C stretch vibrations within the phenyl

rings.

Stretching vibration of the

1050 - 1090 Sb-O-C stretch ]
antimony-oxygen-carbon bond.
Stretching vibration of the
~1020 C-O stretch carbon-oxygen bond in the
methoxide.
Stretching vibration of the
440 - 470 Sb-C stretch

antimony-carbon bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering structural clues.

Table 4: Predicted Mass Spectrometry Data (Electron Impact - El)
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m/z Proposed Fragment Comments

Loss of the methoxide radical.

474 [(CeH5)aSb]* .
This is often the base peak.
443 [(CeH5)3ShOCHs]* Loss of a phenyl radical.
Loss of a phenyl radical and
397 [(CeHs)sSb]* _
the methoxide group.
353 [Sb(CesH5s)2]* Further fragmentation.
154 [C12H10]* Biphenyl fragment.
77 [CeHs]* Phenyl fragment.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic
characterization of Tetraphenylantimony(V) methoxide, based on procedures for similar
compounds.

Synthesis of Tetraphenylantimony(V) Methoxide

A common synthetic route involves the reaction of a tetraphenylantimony(V) halide with a
sodium alkoxide.

Tetraphenylantimony(V) Bromide

Sodium Methoxide
Anhydrous Methanol

Stirring at Room Temperature

—D{ Filtration to remove NaBr }—D{ Solvent Evaporation Tetraphenylantimony(V) Methoxide

Click to download full resolution via product page
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Caption: Synthetic workflow for Tetraphenylantimony(V) methoxide.

Procedure:

e Dissolve Tetraphenylantimony(V) bromide in anhydrous methanol.

¢ Add a stoichiometric equivalent of sodium methoxide to the solution.

« Stir the reaction mixture at room temperature for several hours.

» Filter the resulting suspension to remove the sodium bromide precipitate.

e Remove the solvent from the filtrate under reduced pressure to yield the crude product.

o Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether)
to obtain pure Tetraphenylantimony(V) methoxide.

Spectroscopic Characterization Workflow

Pure Tetraphenylantimony(V) Methoxide

'

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
(*H and 13C) (ATR or KBr pellet) (EI or ESI)

Data Analysis and Structural Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic characterization.

NMR Spectroscopy:

o Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g.,
CDCls).
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e Acquire *H and 3C NMR spectra on a spectrometer operating at a standard frequency (e.g.,
400 MHz for tH).

e Process the spectra, including Fourier transformation, phase correction, and baseline
correction.

 Integrate the peaks in the *H NMR spectrum to determine proton ratios.
IR Spectroscopy:

o For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on
the ATR crystal.

o For a KBr pellet, grind a small amount of the sample with dry KBr and press into a thin pellet.
e Record the spectrum over the range of 4000-400 cm~1.
Mass Spectrometry:

 Introduce the sample into the mass spectrometer via a suitable ionization method (e.g.,
Electron Impact - El, or Electrospray lonization - ESI).

e Acquire the mass spectrum over an appropriate m/z range.
e Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Logical Relationships in Spectroscopic Data

The interpretation of spectroscopic data relies on the logical correlation between the observed
signals and the molecular structure.
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Caption: Correlation between molecular structure and spectroscopic signals.

This guide provides a foundational understanding of the expected spectroscopic characteristics
of Tetraphenylantimony(V) methoxide. Researchers should use this information as a
reference for the analysis of their own experimentally obtained data. It is important to note that
actual spectroscopic values may vary depending on the specific experimental conditions, such
as the solvent used and the instrumentation.

 To cite this document: BenchChem. [Spectroscopic Profile of Tetraphenylantimony(V)
Methoxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b088660#spectroscopic-data-of-tetraphenylantimony-
v-methoxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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